6b-Hydroxycortisol

CYP3A phenotyping Drug-drug interaction prediction Endogenous biomarker

Choose 6β-Hydroxycortisol for its unique dual role as an endogenous biomarker for CYP3A enzyme activity and renal OAT3 transporter function, enabling a holistic assessment of drug disposition from a single assay. This non-invasive tool eliminates the need for exogenous probe drugs like midazolam and supports decentralized clinical trials with a validated Dried Blood Spot (DBS) method, which removes cold-chain requirements. Its established use in IVIVE model calibration makes it an essential reference standard for DDI prediction and computational pharmacology.

Molecular Formula C21H30O6
Molecular Weight 382.5 g/mol
Cat. No. B14770668
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6b-Hydroxycortisol
Molecular FormulaC21H30O6
Molecular Weight382.5 g/mol
Structural Identifiers
SMILESCC12CCC(=O)C=C1C(CC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O)O
InChIInChI=1S/C21H30O6/c1-19-5-3-11(23)7-14(19)15(24)8-12-13-4-6-21(27,17(26)10-22)20(13,2)9-16(25)18(12)19/h7,12-13,15-16,18,22,24-25,27H,3-6,8-10H2,1-2H3/t12?,13?,15?,16-,18+,19-,20-,21-/m0/s1/i9D2,16D,18D
InChIKeyGNFTWPCIRXSCQF-HEEUUJINSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6β-Hydroxycortisol for CYP3A Activity Assessment: Core Biomarker Profile and Procurement Context


6β-Hydroxycortisol (6β-OHF) is an endogenous metabolite of cortisol, formed primarily in the liver via cytochrome P450 3A (CYP3A) enzymes, predominantly CYP3A4 and CYP3A5 . Its measurement, typically expressed as a urinary or plasma ratio to cortisol (6β-OHF/cortisol) or as 6β-hydroxylation clearance, serves as a non-invasive endogenous biomarker for assessing CYP3A enzyme activity in vivo . This compound is a critical tool for phenotyping drug-metabolizing enzyme activity and evaluating the potential for drug-drug interactions (DDIs) without the need for administering an exogenous probe drug .

Why 6β-Hydroxycortisol Cannot Be Replaced by Other CYP3A Biomarkers or Probes


Direct substitution of 6β-hydroxycortisol with other CYP3A biomarkers, such as the 4β-hydroxycholesterol/cholesterol (4βHC/C) plasma ratio, or with exogenous probe drugs like midazolam, is not scientifically valid due to fundamental differences in their kinetic and physiological properties. Data indicate that the 4βHC/C plasma ratio primarily reflects hepatic CYP3A4 activity in the basal state, whereas the 6β-hydroxycortisol/cortisol (6βHC/C) ratio does not show the same organ-specific correlation, highlighting distinct biomarker profiles . Furthermore, exogenous probes like midazolam introduce a foreign substrate that can itself be affected by drug transporters and require an invasive dosing procedure, whereas 6β-OHF leverages an endogenous metabolic pathway for a non-invasive assessment . Analytical methods and quantitative thresholds (e.g., lower limit of quantification of 1.08 pg/50 μL for 6β-OHF in dried blood spots) are also specific to 6β-OHF and its paired metabolite, cortisol, making method substitution impractical .

Quantitative Differentiation of 6β-Hydroxycortisol from Primary Comparators


Comparative Predictive Accuracy for CYP3A-Mediated Drug-Drug Interactions

A 2025 study developed a mechanistic static pharmacokinetic model to predict CYP3A-mediated drug-drug interactions using the urinary 6β-OHF/cortisol ratio. When applied to 29 different perpetrator drugs, the model achieved a 73.1% success rate in predicting the area under the curve ratio (AUCR) within a 2-fold error of observed values . Notably, the prediction success rate for CYP3A inhibitors was approximately 80%, significantly outperforming the 61% success rate for inducers . In comparison, the same study explored a model using 6β-hydroxylation clearance (CLm[6β]) and achieved a 90.3% success rate across 5 perpetrators, though the limited sample size precludes a robust comparative claim .

CYP3A phenotyping Drug-drug interaction prediction Endogenous biomarker

Utility of Combined Clearance of 6β-Hydroxycortisol and 6β-Hydroxycortisone for Predicting Oral Immunosuppressant Clearance

In a study of 67 healthy subjects, the combined formation clearance (CLf) of 6β-hydroxycortisol and 6β-hydroxycortisone correlated significantly with oral cyclosporine clearance (p < 0.001), explaining 74.5% of the inter-individual variability in drug clearance for a Biopharmaceutics Classification System (BCS) Class 1 formulation . In contrast, no significant relationship was observed between the same endogenous biomarker and the clearance of tacrolimus or sirolimus, both BCS Class 2 drugs, demonstrating the biomarker's specificity is contingent on the biopharmaceutical properties of the co-administered drug .

CYP3A biomarker Pharmacokinetics Immunosuppressant monitoring

In Vivo Inhibition Potency of Itraconazole on Cortisol/Cortisone 6β-Hydroxylation

A clinical study determined the in vivo inhibitory potency of the potent CYP3A4 inhibitor itraconazole on the combined formation clearance (CLf) of 6β-hydroxycortisol and 6β-hydroxycortisone. The in vivo unbound IC50 (IC50,u) for the combined CLf was determined to be 1.6 nmol/L . This is a critical quantitative parameter that is lower than the in vitro IC50,u values for the individual metabolites (3.1 nmol/L for 6β-hydroxycortisol and 3.4 nmol/L for 6β-hydroxycortisone) in human liver microsomes . The maximum observed in vivo inhibition by itraconazole was 59%, which the authors used to estimate that the fraction metabolized by CYP3A4 (fm,CYP3A4) for cortisol/cortisone 6β-hydroxylation is approximately 60% .

CYP3A4 inhibition Endogenous probe Itraconazole

6β-Hydroxycortisol as a Dual Probe for CYP3A Metabolism and OAT3 Renal Transporter Activity

Beyond its role as a CYP3A biomarker, 6β-hydroxycortisol is a substrate for the renal organic anion transporter OAT3 (SLC22A8). A clinical study in healthy subjects showed that co-administration of the OAT3 inhibitor probenecid caused a significant decrease in the renal clearance (CLrenal) of 6β-OHF: from 231 ± 11 to 135 ± 9 mL/min (a 42% reduction) in one cohort, and from 225 ± 26 to 141 ± 12 mL/min (a 37% reduction) in another . In contrast, inhibition of MATE transporters with pyrimethamine did not significantly alter 6β-OHF renal clearance, confirming OAT3 as the primary determinant of its renal excretion . This dual-functionality distinguishes it from other CYP3A biomarkers like 4β-hydroxycholesterol, which is not a known substrate for renal OAT3.

Drug transporter OAT3 Renal clearance Endogenous probe

Quantitative Validation of Dried Blood Spot (DBS) Sampling for 6β-OHF/Cortisol Ratio

A validated LC-MS/MS method for measuring 6β-hydroxycortisol and cortisol in dried blood spots (DBS) achieved a lower limit of quantification (LLOQ) of 1.08 pg/50 μL for 6β-OHF and 1.01 pg/50 μL for cortisol . The method demonstrated that the 6β-OHF/cortisol ratio in DBS decreased by approximately 50% upon administration of the CYP3A inhibitor clarithromycin . Critically, the 6β-OHF/cortisol ratio in DBS showed a strong correlation with that measured in whole blood (r = 0.9694) and plasma (r = 0.9383), validating DBS as a viable, less invasive alternative to venous plasma sampling .

Dried blood spot LC-MS/MS CYP3A activity Minimally invasive sampling

Recommended Scientific and Industrial Applications for 6β-Hydroxycortisol


Early Clinical Development Screening for CYP3A-Mediated Drug-Drug Interactions

For new molecular entities with unknown CYP3A interaction potential, the urinary 6β-OHF/cortisol ratio provides a non-invasive, quantitative first-line screen. A 2025 model demonstrated a 73.1% success rate in predicting AUCR changes for 29 perpetrators, with particularly high accuracy (~80%) for inhibitors . This allows researchers to efficiently triage compounds before committing to more resource-intensive clinical DDI studies with exogenous probes like midazolam.

Phenotyping CYP3A Activity in Large-Scale or Remote Cohort Studies

The validated dried blood spot (DBS) method for 6β-OHF and cortisol eliminates the need for venipuncture and cold-chain transport . With an LLOQ of 1.08 pg/50 μL for 6β-OHF and a strong correlation with plasma values (r = 0.9383), this approach is ideally suited for epidemiological studies, clinical trials in decentralized settings, or research involving vulnerable populations where minimal blood volume and simple collection are paramount .

Mechanistic Investigation of Transporter-Mediated Drug Interactions

Leverage the unique dual role of 6β-hydroxycortisol as a substrate for both CYP3A and the renal transporter OAT3. Co-administration of probenecid reduces 6β-OHF renal clearance by 37-42%, while MATE inhibitors have no effect, confirming OAT3 specificity . This allows for a single assay to simultaneously assess both metabolic and excretory pathways, providing a more holistic view of a compound's disposition and potential for DDIs involving OAT3.

Calibration of In Vitro-In Vivo Extrapolation (IVIVE) Models for CYP3A4 Inhibition

The well-characterized in vivo inhibition of cortisol/cortisone 6β-hydroxylation by itraconazole (IC50,u = 1.6 nmol/L; maximum inhibition = 59%) serves as a quantitative benchmark for calibrating and validating IVIVE models . This data set is essential for computational pharmacology groups aiming to improve the prediction of human CYP3A4-mediated DDIs from in vitro microsomal or hepatocyte data.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6b-Hydroxycortisol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.